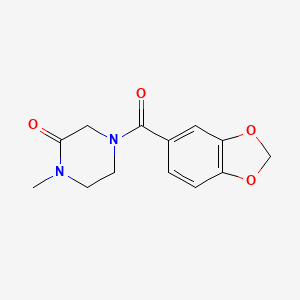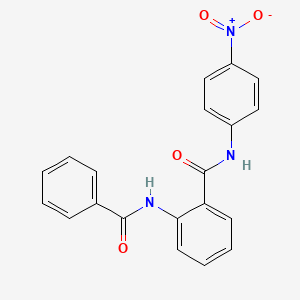
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
作用機序
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to increase the expression of certain genes that are involved in learning and memory processes. By inhibiting HDAC, N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide may enhance the brain’s ability to form new neural connections and rewire itself in response to environmental stimuli.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to reduce the activity of certain brain regions that are involved in drug craving and relapse. These effects may help to reduce drug-seeking behavior and improve overall cognitive function.
実験室実験の利点と制限
One advantage of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it is a highly specific inhibitor of HDAC, meaning that it does not affect other enzymes or proteins in the brain. This makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it has poor bioavailability and must be administered in high doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that have better bioavailability and fewer side effects. Another area of interest is the investigation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a treatment for other neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, there is also interest in exploring the use of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a tool for studying the epigenetic mechanisms that underlie addiction and other psychiatric disorders.
Conclusion:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a synthetic compound that has shown promise as a treatment for addiction and other neurological disorders. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have beneficial effects on neurotransmitter levels, brain activity, and cognitive function. While there are limitations to its use, such as poor bioavailability, there are also several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide that may lead to the development of more effective treatments for addiction and other neurological disorders.
合成法
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is synthesized from cyclohexanone, isopropylamine, and piperidine. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.
科学的研究の応用
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been studied extensively for its potential as a treatment for addiction, particularly addiction to cocaine and other stimulants. It has also been investigated as a potential treatment for other neurological disorders, such as Tourette’s syndrome and obsessive-compulsive disorder.
特性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJRQLRFCGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)
![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)